molecular formula C23H26N2O2 B2846667 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide CAS No. 851408-35-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2846667
CAS No.: 851408-35-0
M. Wt: 362.473
InChI Key: FVONTRXQBOHJJJ-UHFFFAOYSA-N
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Description

The compound “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It likely contains a quinoline core, which is a versatile heterocyclic compound that is often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound likely includes a quinoline core, an amide functional group, and a phenyl group . The exact structure would depend on the positions of these groups within the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its functional groups, stereochemistry, and the presence of any aromatic systems .

Scientific Research Applications

Chiral Intermediate Synthesis

A study focused on the enantioselective synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanate, a crucial chiral intermediate for ACEI drugs. The research highlighted the optimization of synthesis for a related intermediate, showcasing the role of 8-Hydroxyquinoline in improving selectivity through asymmetric hydrogenation, thereby enhancing the product's e.e. value (Liu-jian Duan, 2009).

Anticancer Agents

Another significant area of research involves the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, aiming at discovering new anticancer agents. These compounds were evaluated for their antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities. The study indicates the potential of these compounds as anticancer agents, with specific compounds showing promising inhibitory activities compared to 5-fluorouracil (Yilin Fang et al., 2016).

Crystal Structure and Fluorescence

Research on the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into the molecular structure and interactions. The study detailed the crystal structure, showing weak hydrogen bonds and π–π interactions that stabilize the structure (Yassir Filali Baba et al., 2019).

Molecular Docking and Synthesis

Further investigations into novel 1,2-bis-quinolinyl-1,4-naphthoquinones highlighted ERK2 inhibition, cytotoxicity, and molecular docking studies. These compounds were synthesized targeting ERK1/2 as new candidates with considerable antineoplastic activity, demonstrating potent cytotoxic activities against cancer cell lines (A. Aly et al., 2018).

Ratiometric Fluorescent Thermometer

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline explored its application as a ratiometric fluorescent thermometer. The dye's fluorescence intensity increased with temperature, indicating its potential for temperature detection based on TICT (twisted intramolecular charge transfer) fluorescence spectrum (Cheng Cao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-11-12-19-15-20(23(27)25-22(19)17(16)2)13-14-24-21(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVONTRXQBOHJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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